molecular formula C6H6NaO5S B161011 Sodium 2,5-dihydroxybenzenesulfonate CAS No. 10021-55-3

Sodium 2,5-dihydroxybenzenesulfonate

Cat. No. B161011
CAS RN: 10021-55-3
M. Wt: 213.17 g/mol
InChI Key: SLJZUKLGAWYGIF-UHFFFAOYSA-N
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Description

Sodium 2,5-dihydroxybenzenesulfonate is a chemical compound with the formula C6H5NaO5S . It is used for research purposes .


Synthesis Analysis

Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts, including this compound, have been described in patents . The synthesis involves the use of 2,5-dihydroxybenzenesulfonic acid or hydroquinonesulfonic acid .


Molecular Structure Analysis

The molecular formula of this compound is C6H5NaO5S . It has an average mass of 189.166 Da and a Monoisotopic mass of 188.986313 Da .

Scientific Research Applications

Material and Structural Analysis

  • The study by Smith et al. (2004) revealed the crystal structure of sodium 2-aminobenzenesulfonate, showing a two-dimensional sandwich polymer structure based on a distorted octahedral six-coordinate NaO5N repeating unit. This structure, characterized by O-donor atoms from different sulfonate groups and an amine nitrogen, implies potential applications in material science and structural analysis (Smith, Wermuth, Young, & Healy, 2004).

Luminescent Materials

  • Xiaoping Yang et al. (2008) synthesized luminescent ladder-like lanthanide coordination polymers of 4-hydroxybenzenesulfonate. These compounds, which exhibit distinct luminescence properties, hint at potential applications in creating luminescent materials for various technological uses (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

Surface Chemistry and Adsorption

  • Huang et al. (2007) discussed the dynamic interfacial dilational properties of hydroxy-substituted alkyl benzenesulfonates. This study, which explored the surfactant's behavior at water-air and water-decane interfaces, suggests potential applications in surface chemistry and adsorption processes (Huang, Zhang, Zhang, Luo, Zhao, & Yu, 2007).

Environmental and Waste Management

  • Research by Daewon Kim et al. (2019) on the removal of sodium dodecylbenzenesulfonate using surface-functionalized mesoporous silica nanoparticles points to the potential use of sodium 2,5-dihydroxybenzenesulfonate derivatives in environmental cleanup and waste management, especially in removing hazardous materials (Kim, Kim, Lee, & Lee, 2019).

Molecular and Chemical Analysis

  • The study by G. Kavran and F. Erim (2002) utilized sodium dodecylbenzenesulfonate as an additive in separating a range of polycyclic aromatic hydrocarbons by capillary electrophoresis. This showcases the potential application of this compound derivatives in molecular and chemical analysis (Kavran & Erim, 2002).

Safety and Hazards

Sodium 2,5-dihydroxybenzenesulfonate is used for research and is not intended for medicinal, household, or other uses .

Mechanism of Action

Target of Action

Sodium 2,5-dihydroxybenzenesulfonate, also known as Sodium Dobesilate, primarily targets the endothelium of capillaries and platelets . The endothelium plays a crucial role in vascular homeostasis, and platelets are key players in blood clotting and maintaining hemostasis .

Mode of Action

Sodium Dobesilate works by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It inhibits the biosynthesis and action of prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability . This compound also stimulates thrombopoiesis and their release from bone marrow .

Biochemical Pathways

The compound affects the prostaglandin synthesis pathway, leading to decreased concentrations of 6-oxoprostaglandin F1a, a stable metabolite of prostacyclin . Prostacyclin is a potent vasodilator and disaggregator of platelets . The compound also influences the thrombopoiesis process, stimulating the formation and release of thrombocytes or platelets from the bone marrow .

Result of Action

The result of Sodium Dobesilate’s action is the decrease and stop of hemorrhage . By promoting platelet aggregation and adhesion, and by activating thromboplastin formation on damaged sites of small blood vessels, it helps control bleeding .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2,5-dihydroxybenzenesulfonate involves the sulfonation of 2,5-dihydroxybenzoic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2,5-dihydroxybenzoic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2,5-dihydroxybenzoic acid in sulfuric acid", "Step 2: Add sulfuric acid dropwise to the solution while stirring", "Step 3: Heat the mixture to 50-60°C and stir for 2-3 hours", "Step 4: Cool the mixture and add water slowly while stirring to precipitate the product", "Step 5: Collect the precipitate by filtration and wash with water", "Step 6: Dissolve the product in sodium hydroxide solution", "Step 7: Neutralize the solution with sodium hydroxide to pH 7-8", "Step 8: Collect the product by filtration and wash with water", "Step 9: Dry the product under vacuum" ] }

CAS RN

10021-55-3

Molecular Formula

C6H6NaO5S

Molecular Weight

213.17 g/mol

IUPAC Name

sodium;2,5-dihydroxybenzenesulfonate

InChI

InChI=1S/C6H6O5S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);

InChI Key

SLJZUKLGAWYGIF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]

SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Na]

Other CAS RN

29632-98-2
10021-55-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium 2,5-dihydroxybenzenesulfonate contribute to the properties of the final PEEK polymer in gas dehumidification applications?

A1: this compound is a key monomer in the synthesis of sulfonated PEEK. Its incorporation introduces sodium sulfonate groups (-SO3Na) into the polymer backbone []. These hydrophilic sulfonate groups increase the polymer's affinity for water molecules, enhancing its water vapor permeability. This characteristic, coupled with the polymer's high selectivity for water vapor over nitrogen, makes the resulting sulfonated PEEK highly suitable for gas dehumidification membranes [].

Q2: What are the advantages of using this compound for synthesizing sulfonated PEEK compared to alternative methods?

A2: Directly polymerizing this compound with 4,4′-difluorobenzophenone offers a significant advantage over post-polymerization sulfonation of pre-formed PEEK []. This direct approach avoids potential polymer degradation and crosslinking that can occur during harsh sulfonation reactions. Consequently, this method allows for better control over the degree of sulfonation and yields a more well-defined polymer structure with improved properties for gas dehumidification applications.

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